molecular formula C12H6Br2N2O6S B11710416 Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro- CAS No. 75853-45-1

Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-

Cat. No.: B11710416
CAS No.: 75853-45-1
M. Wt: 466.06 g/mol
InChI Key: ZXHVTJZZCMLREU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonyl and nitro groups on biological systems. It may also be explored for its potential therapeutic properties .

Industry: In the industrial sector, Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is used in the manufacture of specialty chemicals and materials. Its unique chemical structure makes it valuable in the production of polymers and resins .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] involves its interaction with molecular targets through its sulfonyl, bromine, and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • Benzene, 1,1’-sulfonylbis[4-chloro-3-nitro-]
  • Benzene, 1,1’-sulfonylbis[4-fluoro-3-nitro-]
  • Benzene, 1,1’-sulfonylbis[4-iodo-3-nitro-]

Comparison: Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific substitution reactions that are not as favorable with other halogens .

Biological Activity

Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonyl group attached to two bromo- and nitro-substituted benzene rings. The presence of these functional groups significantly influences its chemical reactivity and biological properties.

Mechanisms of Biological Activity

  • Antibacterial Activity :
    • Nitro groups in aromatic compounds are known to enhance antibacterial properties. For instance, compounds with nitro substitutions have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism is often attributed to the formation of reactive nitrogen species that disrupt bacterial cellular processes.
  • Antitubercular Effects :
    • The presence of nitro groups has been linked to antitubercular activity. Studies indicate that compounds with nitro groups at specific positions exhibit higher efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 0.78 μM .
  • Electrophilic Aromatic Substitution :
    • The compound undergoes electrophilic aromatic substitution reactions, which can lead to the formation of more reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-]. Below is a summary of key findings:

Biological Activity Tested Strain MIC (μM) Reference
AntibacterialS. aureus20
AntibacterialP. aeruginosa30
AntitubercularM. tuberculosis0.78

These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Studies

  • Antimicrobial Screening : In a study where various nitro-substituted compounds were screened for antibacterial properties, Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-] displayed notable inhibition zones against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antibacterial potential .
  • Mechanistic Insights : Research into the mechanisms revealed that the nitro group plays a critical role in enhancing membrane permeability and facilitating reactive oxygen species generation within bacterial cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-]. Preliminary studies suggest:

  • Absorption : High gastrointestinal absorption rates are predicted due to its lipophilic nature.
  • Blood-Brain Barrier Penetration : The compound is expected to penetrate the blood-brain barrier effectively, which may be advantageous for central nervous system-targeted therapies .

Toxicological assessments are necessary to ensure safety in potential therapeutic applications. Current data on toxicity remain limited but warrant further investigation.

Properties

CAS No.

75853-45-1

Molecular Formula

C12H6Br2N2O6S

Molecular Weight

466.06 g/mol

IUPAC Name

1-bromo-4-(4-bromo-3-nitrophenyl)sulfonyl-2-nitrobenzene

InChI

InChI=1S/C12H6Br2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H

InChI Key

ZXHVTJZZCMLREU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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